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Compound of Interest

Compound Name: 3-Bromo-4-iodoisopropylbenzene

Cat. No.: B1520553 Get Quote

An In-Depth Technical Guide to 3-Bromo-4-iodoisopropylbenzene for Advanced Chemical

Synthesis

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-
iodoisopropylbenzene, a key intermediate in advanced organic synthesis. The document

details its fundamental physicochemical properties, offers an in-depth, field-proven protocol for

its synthesis, and explores the mechanistic principles behind its versatile reactivity. Tailored for

researchers, scientists, and professionals in drug development, this guide emphasizes the

strategic application of this di-halogenated aromatic compound in constructing complex

molecular architectures, particularly through selective cross-coupling reactions. The causality

behind experimental choices and the inherent self-validating nature of the described protocols

are explained to ensure both technical accuracy and practical utility.

Core Physicochemical Properties and Identifiers
3-Bromo-4-iodoisopropylbenzene, also known by its IUPAC name 2-bromo-1-iodo-4-propan-

2-ylbenzene, is a liquid organic compound valued for its utility as a building block in medicinal

chemistry and fine chemical synthesis.[1][2] Its structure features an isopropyl group and two

different halogen atoms on a benzene ring, which provides distinct reactive sites for sequential

chemical modifications.

A summary of its key quantitative data is presented below for easy reference.
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Property Value Source(s)

Molecular Formula C₉H₁₀BrI [1][2][3]

Molecular Weight 324.98 g/mol [1][2]

CAS Number 1000578-18-6 [1][3][4]

IUPAC Name
2-bromo-1-iodo-4-propan-2-

ylbenzene
[1]

Synonyms

3-Bromo-4-

iodoisopropylbenzene, 2-

bromo-1-iodo-4-(1-

methylethyl)benzene

[1][2][3]

Appearance Liquid [2]

Typical Purity ≥97% [3][5]

Synthesis Protocol and Mechanistic Rationale
The synthesis of 3-Bromo-4-iodoisopropylbenzene is most effectively achieved via a

Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This pathway begins with the

diazotization of a commercially available aniline precursor, followed by a substitution reaction

with an iodide source. The choice of this method is predicated on its reliability and high yield for

introducing iodine onto an aromatic ring.

Proposed Starting Material: 4-Bromo-2-isopropylaniline.
Experimental Protocol: Synthesis via Diazotization-
Iodination

Diazotization of the Aniline Precursor:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-

bromo-2-isopropylaniline in an aqueous solution of hydrochloric or sulfuric acid. The acid

serves to protonate the aniline, making it soluble and priming the amino group for reaction.
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Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to

prevent the premature decomposition of the diazonium salt intermediate, which is

notoriously unstable at higher temperatures.

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of

addition must be carefully controlled to keep the internal temperature below 5°C. This

reaction forms the in situ diazonium salt.

Iodination (Sandmeyer Reaction):

In a separate vessel, dissolve potassium iodide (KI) in water.

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. A

vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium group is

displaced by the iodide ion. The diazonium group is an excellent leaving group, which

drives the reaction to completion.

Allow the reaction mixture to stir and slowly warm to room temperature over several hours

to ensure the reaction is complete.

Work-up and Purification:

Transfer the reaction mixture to a separatory funnel and extract the crude product with an

organic solvent such as diethyl ether or dichloromethane.

Wash the organic layer sequentially with a sodium thiosulfate solution (to remove any

residual iodine), a saturated sodium bicarbonate solution (to neutralize any remaining

acid), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent in vacuo to yield the crude 3-Bromo-4-iodoisopropylbenzene.

Purify the residue via column chromatography or vacuum distillation to obtain the final

product with high purity.

Synthesis Workflow Diagram
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Step 1: Diazotization

Step 2: Iodination

4-Bromo-2-isopropylaniline

+ NaNO2, HCl
(0-5 °C)

Diazonium Salt Intermediate

+ KI
(- N2 gas)

3-Bromo-4-iodoisopropylbenzene

Formation of Diazonium Salt

Iodide Substitution

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Bromo-4-iodoisopropylbenzene.

Differential Reactivity and Applications in Drug
Discovery
The synthetic utility of 3-Bromo-4-iodoisopropylbenzene stems directly from the differential

reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions,

the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br)

bond. This is due to the lower bond dissociation energy of the C-I bond, making it more

susceptible to oxidative addition by a metal catalyst (e.g., Palladium).[6]
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This reactivity difference allows for a highly controlled, stepwise functionalization of the

aromatic ring, a strategy that is invaluable in the multi-step synthesis of complex

pharmaceutical agents.[6]

Typical Reaction Sequence:

Selective C-I Bond Functionalization: A Suzuki, Sonogashira, Heck, or Buchwald-Hartwig

coupling reaction can be performed selectively at the iodine position by using mild reaction

conditions.[6] This introduces the first point of diversity onto the molecular scaffold while

leaving the bromine atom untouched.

Subsequent C-Br Bond Functionalization: After the first coupling, the now-functionalized

molecule can be subjected to a second, often more forcing, cross-coupling reaction to modify

the bromine position. This introduces a second point of diversity, enabling the construction of

complex and precisely tailored molecular frameworks.

This dual-reactivity principle makes 3-Bromo-4-iodoisopropylbenzene a powerful

intermediate for building libraries of compounds in drug discovery, where subtle structural

modifications can significantly impact pharmacological activity, bioavailability, or metabolic

stability.[6]

Differential Reactivity Diagram
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3-Bromo-4-iodoisopropylbenzene

Selectively Functionalized
Intermediate

Reaction 1:
Selective coupling at C-I bond

(e.g., Suzuki, Sonogashira)

Di-functionalized
Product

Reaction 2:
Coupling at C-Br bond
(harsher conditions)

Click to download full resolution via product page

Caption: Stepwise functionalization via differential C-I/C-Br reactivity.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-
Bromo-4-iodoisopropylbenzene.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[3]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[3]

Always handle this compound in a well-ventilated fume hood while wearing appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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